FG 488 BAPTA-2 AM: A Technical Guide for Neuroscience Research
FG 488 BAPTA-2 AM: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
FG 488 BAPTA-2 AM is a high-performance, visible light-excitable fluorescent indicator for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). Its utility in neuroscience stems from its ability to transform transient changes in neuronal and glial calcium levels into a detectable fluorescent signal, providing a window into cellular activity, signaling pathways, and neurophysiology. This guide offers an in-depth overview of its properties, experimental applications, and data interpretation for neuroscience research.
Core Principles and Mechanism of Action
FG 488 BAPTA-2 AM is the cell-permeant acetoxymethyl (AM) ester form of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) conjugated to a fluorescein-based fluorophore, Oregon Green™ 488. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant FG 488 BAPTA-2 in the cytosol.
The fluorescence of FG 488 BAPTA-2 is highly dependent on the concentration of free Ca²⁺. In its calcium-free state, the dye exhibits a low level of fluorescence. Upon binding to Ca²⁺, a conformational change in the BAPTA chelating moiety leads to a significant increase in the quantum yield of the Oregon Green™ 488 fluorophore, resulting in a dramatic enhancement of its fluorescence intensity. This direct correlation between intracellular calcium concentration and fluorescence makes it an invaluable tool for dynamic calcium imaging in live cells.
Quantitative Data Summary
The photophysical and chemical properties of FG 488 BAPTA-2 are critical for experimental design and data interpretation. The following tables summarize its key quantitative parameters.
| Property | Value | Reference |
| Excitation Wavelength (Max) | ~494 nm | [1] |
| Emission Wavelength (Max) | ~523 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~580 nM | [2][3] |
| Fluorescence Intensity Increase upon Ca²⁺ Binding | ~100-fold | [4] |
| Extinction Coefficient (ε) at 496 nm | 118,000 M⁻¹cm⁻¹ | [5] |
Comparison with Similar Calcium Indicators
| Indicator | Dissociation Constant (Kd) | Fluorescence Enhancement | Excitation/Emission Maxima |
| FG 488 BAPTA-2 AM | ~580 nM | ~100-fold | ~494/523 nm |
| Oregon Green 488 BAPTA-1 AM | ~170 nM | ~14-fold | ~494/523 nm[2][6] |
| Fluo-4 AM | ~345 nM | ~100-fold | ~494/516 nm[4] |
| Fura-2 AM | ~145 nM | Ratiometric (Shift in Excitation) | 340/380 nm (Excitation), ~510 nm (Emission) |
Experimental Protocols
Loading FG 488 BAPTA-2 AM into Cultured Neurons
This protocol provides a general guideline for loading cultured neurons. Optimal concentrations and incubation times should be empirically determined for specific cell types and experimental conditions.
Materials:
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FG 488 BAPTA-2 AM
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Pluronic F-127 (20% solution in DMSO)
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Physiological saline solution appropriate for the neurons (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF))
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Cultured neurons on coverslips
Procedure:
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Prepare Stock Solution: Dissolve FG 488 BAPTA-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Solution: On the day of the experiment, dilute the FG 488 BAPTA-2 AM stock solution in the appropriate physiological saline to a final concentration of 1-5 µM. To aid in solubilization and prevent dye sequestration, add Pluronic F-127 to a final concentration of 0.02-0.04%. Vortex vigorously to ensure complete mixing.
-
Cell Loading: Replace the culture medium with the prepared loading solution. Incubate the cells for 30-60 minutes at 37°C in a dark environment (e.g., a cell culture incubator).
-
Wash and De-esterification: After incubation, gently wash the cells two to three times with fresh, pre-warmed physiological saline to remove extracellular dye.
-
Incubation for De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for calcium imaging using a fluorescence microscope equipped with appropriate filters for Oregon Green™ 488 (e.g., a standard FITC filter set).
Bulk Loading of FG 488 BAPTA-2 AM in Brain Slices
This protocol is adapted from methods for loading similar AM ester dyes into acute brain slices.
Materials:
-
FG 488 BAPTA-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Cremophor EL (optional, to aid in solubilization)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Acute brain slices (200-400 µm thick)
Procedure:
-
Prepare Dye Injectate: Prepare a concentrated stock solution of FG 488 BAPTA-2 AM in DMSO (e.g., 1 mM). Mix with an equal volume of 20% Pluronic F-127 in DMSO.
-
Slice Recovery: Allow the freshly prepared brain slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
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Dye Loading: Transfer the slices to a small incubation chamber containing oxygenated aCSF. Lower the objective of a microscope to the region of interest within the slice. Using a patch pipette filled with the dye injectate, apply gentle positive pressure to slowly eject the dye into the tissue. Alternatively, for bulk loading, incubate the slices in aCSF containing 5-10 µM FG 488 BAPTA-2 AM and 0.02-0.05% Pluronic F-127 for 30-60 minutes at 37°C.[7]
-
Wash and De-esterification: After loading, transfer the slices back to a holding chamber with fresh, continuously oxygenated aCSF for at least 30 minutes to allow for de-esterification and to wash out excess dye.
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Imaging: Mount the slice in a recording chamber on the microscope stage, continuously perfused with oxygenated aCSF. Use a fluorescence or confocal microscope for imaging.
Signaling Pathways and Experimental Workflows
Mechanism of Intracellular Calcium Measurement
The following diagram illustrates the process of loading, activation, and calcium binding of FG 488 BAPTA-2 AM within a neuron.
Caption: Intracellular conversion and action of FG 488 BAPTA-2 AM.
Typical Calcium Imaging Experimental Workflow
The following diagram outlines a standard workflow for a calcium imaging experiment in neuroscience research.
Caption: Standard experimental workflow for calcium imaging.
Applications in Neuroscience
FG 488 BAPTA-2 AM is a versatile tool for a wide range of neuroscience applications, including:
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Monitoring Neuronal Activity: Correlating calcium transients with action potentials to study firing patterns in single neurons and neuronal populations.
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Investigating Synaptic Transmission: Measuring calcium influx in presynaptic terminals and postsynaptic compartments to study synaptic plasticity.
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Glial Cell Signaling: Visualizing calcium waves in astrocytes and other glial cells to understand their role in neuro-glial communication.
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High-Throughput Screening: In drug discovery, for screening compounds that modulate neuronal activity by affecting ion channels or receptors that influence intracellular calcium.
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Studying Neurodegenerative Diseases: Investigating alterations in calcium homeostasis that are implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's.
By providing a robust and sensitive method for measuring intracellular calcium dynamics, FG 488 BAPTA-2 AM continues to be an essential tool for advancing our understanding of the nervous system in both health and disease.
References
- 1. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Multiple-Spine Calcium Imaging from Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Optical Undersampling on the Ca2+ Signal Resolution in Ca2+ Imaging of Spontaneous Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
